4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-[(2-pyridin-4-ylacetyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-2-3-12(15(19)20)9-13(10)17-14(18)8-11-4-6-16-7-5-11/h2-7,9H,8H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQIVIKNGXDZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 2 Pyridin 4 Yl Acetamido Benzoic Acid
Retrosynthetic Analysis and Key Precursors for 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid Synthesis
A retrosynthetic analysis of this compound logically commences with the disconnection of the amide bond, which is the most synthetically accessible linkage in the molecule. This C-N bond cleavage reveals two primary precursors: 3-amino-4-methylbenzoic acid and pyridin-4-ylacetic acid. This approach is a cornerstone of amide synthesis, leveraging the well-established reactivity of carboxylic acids and amines. libretexts.org
Key Precursors:
3-Amino-4-methylbenzoic acid: This bifunctional molecule provides the substituted benzene (B151609) ring, containing both the carboxylic acid group and the amino group at the required positions. It is a commercially available starting material used in various synthetic applications. chemicalbook.combiosynth.comsigmaaldrich.comchemdad.com
Pyridin-4-ylacetic acid: This precursor supplies the pyridine (B92270) ring and the adjacent methylene-carbonyl unit. It is typically available as a hydrochloride salt. chemicalbook.com
The feasibility of this retrosynthetic strategy is high due to the commercial availability and straightforward reactivity of these key precursors.
Classical Synthetic Routes to this compound
The classical synthesis of the target molecule involves the formation of an amide bond between the identified precursors. This transformation typically requires the activation of the carboxylic acid group of pyridin-4-ylacetic acid to facilitate nucleophilic attack by the amino group of 3-amino-4-methylbenzoic acid. researchgate.net
A prevalent and effective method involves the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). commonorganicchemistry.comnih.govpeptide.com The reaction proceeds through the following steps:
Pyridin-4-ylacetic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
This intermediate can then react directly with 3-amino-4-methylbenzoic acid. Alternatively, and often preferably, it reacts with HOBt to form an active ester. luxembourg-bio.com This active ester is less prone to side reactions and racemization.
The amino group of 3-amino-4-methylbenzoic acid attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate which then collapses to yield the final amide product, this compound, and regenerates HOBt.
The reaction is typically carried out in a polar aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM) at room temperature. An organic base, like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloride salt of pyridin-4-ylacetic acid and any acids formed during the reaction.
Another classical approach is the conversion of pyridin-4-ylacetic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk The resulting pyridin-4-ylacetyl chloride is highly electrophilic and reacts readily with 3-amino-4-methylbenzoic acid, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Green Chemistry Approaches and Sustainable Synthesis Strategies
In alignment with modern synthetic principles, green chemistry approaches aim to reduce the environmental impact of chemical processes. acs.org For the synthesis of this compound, several sustainable strategies can be considered.
Catalytic Direct Amidation: This approach avoids the use of stoichiometric activating agents, which generate significant waste. catalyticamidation.info Boron-based catalysts, such as boric acid or boronic acids, can facilitate the direct condensation of carboxylic acids and amines at elevated temperatures, with water being the only byproduct. sigmaaldrich.comnih.govmdpi.com This process often requires azeotropic removal of water to drive the reaction to completion.
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to amide bond formation. rsc.org Enzymes like lipases or engineered ligases can catalyze the reaction in aqueous or low-water systems, often under mild conditions. nih.gov This method eliminates the need for hazardous reagents and solvents.
Use of Greener Solvents: Traditional solvents like DMF and DCM are being replaced by more sustainable alternatives. For amide coupling reactions, solvents such as 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), or even water can be employed, depending on the specific reaction conditions and catalyst used. ucl.ac.uk
Energy-Efficient Methods: Techniques such as microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net These methods can accelerate the rate of amide bond formation, leading to a more efficient process.
Optimization of Reaction Conditions and Yields for Academic Scale Synthesis
Optimizing the synthesis of this compound is crucial for maximizing yield and purity. chemrxiv.org Key parameters that can be adjusted include the choice of coupling agent, solvent, temperature, and reaction time. researchgate.netresearchgate.net
A systematic study could involve screening various conditions to identify the optimal protocol. For a standard EDC/HOBt coupling, the following variables would be considered:
Coupling Reagents: Comparing different carbodiimides (e.g., EDC, DCC, DIC) and additives (e.g., HOBt, HOAt, Oxyma Pure) can impact yield and side-product formation. bachem.com
Solvent: The polarity and solubility characteristics of the solvent are critical. A comparison between DMF, DCM, acetonitrile, and THF could reveal the most effective medium.
Base: The choice and stoichiometry of the base (e.g., TEA, DIPEA) can influence the reaction rate and prevent unwanted salt formation.
Temperature: While many couplings proceed at room temperature, gentle heating or cooling may be necessary to optimize the reaction rate and minimize decomposition. researchgate.net
Below is a hypothetical data table illustrating a possible optimization study for the synthesis.
| Entry | Coupling System | Solvent | Base (Equiv.) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | EDC/HOBt | DMF | DIPEA (2.2) | 25 | 12 | 75 |
| 2 | EDC/HOBt | CH₂Cl₂ | DIPEA (2.2) | 25 | 24 | 68 |
| 3 | HATU | DMF | DIPEA (3.0) | 25 | 4 | 92 |
| 4 | SOCl₂ then amine | THF | Pyridine (2.0) | 0 to 25 | 6 | 85 |
| 5 | EDC/HOBt | DMF | DIPEA (2.2) | 50 | 6 | 81 |
Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a library of analogues.
Modifications on the Pyridine Ring
The pyridine ring is a versatile heterocycle that can undergo various transformations. researchgate.netpharmaguideline.com
N-Oxidation: The pyridine nitrogen can be oxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine N-oxide. This modification alters the electronic properties and steric profile of the molecule. wikipedia.org
Substitution on the Ring: Introducing substituents onto the pyridine ring would typically be achieved by starting with a pre-functionalized pyridin-4-ylacetic acid derivative. nih.gov For example, using 2-chloro-pyridin-4-ylacetic acid as a precursor would lead to an analogue with a chlorine atom on the pyridine ring. Electrophilic substitution on the pyridine ring of the final product is generally difficult and often requires harsh conditions. wikipedia.org
Substitutions on the Benzoic Acid Moiety
The benzoic acid portion of the molecule provides several handles for derivatization.
Esterification: The carboxylic acid group can be readily converted to various esters (e.g., methyl, ethyl, benzyl (B1604629) esters) through Fischer esterification, by reacting it with the corresponding alcohol in the presence of an acid catalyst like sulfuric acid. chemguide.co.uklibretexts.orgmasterorganicchemistry.comchemguide.co.uk
Amidation: The carboxylic acid can be coupled with another amine to form a diamide (B1670390) derivative, using standard amide coupling protocols as described previously.
Side-Chain Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid group using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄), yielding a dicarboxylic acid analogue. evergreensinochem.comchemguide.co.uklibretexts.org
The table below summarizes potential derivatization strategies.
| Modification Site | Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|---|
| Pyridine Nitrogen | N-Oxidation | m-CPBA | Pyridine N-oxide |
| Carboxylic Acid | Esterification | Methanol, H₂SO₄ (cat.) | Methyl Ester |
| Carboxylic Acid | Amidation | Benzylamine, EDC, HOBt | Benzylamide |
| Aromatic Methyl Group | Oxidation | KMnO₄, NaOH, then H₃O⁺ | Carboxylic Acid |
Transformations of the Amide Linkage
The amide bond is a robust functional group, yet it can undergo several important transformations. For this compound, these reactions would primarily involve cleavage or reduction of the carbonyl group.
Hydrolysis: The amide linkage can be cleaved through hydrolysis under acidic or basic conditions to yield 3-amino-4-methylbenzoic acid and pyridin-4-ylacetic acid. This reaction typically requires forcing conditions, such as prolonged heating with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH). The stability of the amide bond means that mild conditions are unlikely to be effective.
Reduction: A more common and synthetically useful transformation is the reduction of the amide to an amine. This completely removes the carbonyl oxygen, converting the acetamido group into a secondary amine. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a classic reagent for this purpose, capable of reducing amides to amines. masterorganicchemistry.com Alternative, milder, and more selective methods have been developed, including the use of various silanes (hydrosilylation) in the presence of transition-metal catalysts or strong bases. diva-portal.orgorganic-chemistry.org These methods can offer better functional group tolerance compared to LiAlH₄. diva-portal.org
The expected product from the reduction of the amide linkage in this compound would be 4-Methyl-3-[2-(pyridin-4-yl)ethylamino]benzoic acid. It is important to note that the carboxylic acid group would also be reduced under these conditions, typically to a primary alcohol.
Table 1: Potential Reagents for Amide Linkage Transformations
| Transformation | Reagent System | Expected Product from Amide Moiety | Notes |
|---|---|---|---|
| Hydrolysis | HCl or NaOH, H₂O, heat | 3-amino-4-methylbenzoic acid | Requires harsh conditions. |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | -[CH₂-CH₂-pyridin-4-yl] secondary amine | Reduces both amide and carboxylic acid. masterorganicchemistry.com |
| Reduction | Hydrosilanes (e.g., (EtO)₂MeSiH), KOtBu | -[CH₂-CH₂-pyridin-4-yl] secondary amine | Transition-metal-free; may offer chemoselectivity. researchgate.net |
Introduction of Chiral Centers
Introducing chirality into a molecule like this compound can be accomplished by modifying its existing structure to create a stereocenter. As the parent molecule is achiral, any introduction of a chiral center would result in a racemic mixture unless a stereoselective method is employed.
Potential strategies for introducing a chiral center include:
Modification of the Acetyl Linker: A chiral center could be introduced at the methylene (B1212753) carbon of the 2-(pyridin-4-yl)acetamido group. For example, α-alkylation or α-hydroxylation of the corresponding enolate would create a new stereocenter.
Asymmetric Hydrogenation of the Pyridine Ring: The pyridine ring can be selectively reduced to a chiral piperidine (B6355638). nih.gov Catalytic asymmetric hydrogenation using a chiral transition-metal catalyst (e.g., Rhodium or Iridium with chiral phosphine (B1218219) ligands) could, in principle, generate a chiral piperidine derivative with high enantioselectivity.
Derivatization of the Benzoic Acid: The carboxylic acid group can be used as a handle to introduce a chiral auxiliary. While this does not make the core molecule chiral, it is a common strategy in asymmetric synthesis to direct subsequent stereoselective reactions at other parts of the molecule.
C-H Activation: Recent advances in synthetic chemistry have enabled the creation of chiral centers via the stereoselective functionalization of C-H bonds. sciencedaily.com A hypothetical application could involve the enantioselective introduction of a substituent at a prochiral position on the molecule, directed by the existing functional groups. sciencedaily.com
Table 2: Hypothetical Strategies for Introducing Chirality
| Strategy | Target Site | Potential Method | Resulting Chiral Moiety |
|---|---|---|---|
| Functionalization of Acetyl Group | Methylene bridge (-CH₂-) | Asymmetric α-alkylation | Chiral α-substituted acetamide (B32628) |
| Ring Reduction | Pyridine Ring | Catalytic asymmetric hydrogenation | Chiral piperidine |
| Dearomative Substitution | Pyridine Ring | Nucleophilic addition using chiral catalysts | Chiral dihydropyridine (B1217469) or pyridone mdpi.com |
| C-H Activation | Benzoic Acid Ring | Palladium catalysis with chiral ligands | Chiral carbocycle sciencedaily.com |
Stereoselective Synthesis Approaches for Analogues of this compound
The stereoselective synthesis of analogues of this compound would focus on establishing one or more chiral centers with a high degree of stereocontrol. This is crucial in medicinal chemistry, where enantiomers of a chiral drug can have vastly different biological activities. mdpi.com
Several established strategies for asymmetric synthesis could be applied to create chiral analogues:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral analogue could be synthesized by coupling the benzoic acid core with a chiral, enantiopure pyridinyl-containing amine or carboxylic acid. For example, starting with a chiral α-amino acid containing a pyridine ring would lead to a chiral product after amide bond formation.
Catalytic Asymmetric Synthesis: This is a powerful strategy that uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate.
Asymmetric Ketone Reduction: An analogue could be prepared where the methylene group of the acetamido linker is replaced by a carbonyl (a keto-amide). Subsequent asymmetric reduction of this ketone using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst or a CBS catalyst) or an enzyme like a ketoreductase (KRED) would yield a chiral secondary alcohol. d-nb.infonih.gov
Asymmetric Conjugate Addition: If an analogue containing an α,β-unsaturated system adjacent to the pyridine ring were prepared, the enantioselective conjugate addition of a nucleophile, catalyzed by a chiral copper-phosphine complex, could establish a chiral center. nih.gov
Stereoselective Dearomatization: Recent advances have shown that pyridines can undergo stereoselective dearomatization reactions to produce highly functionalized, chiral piperidines and pyridones. mdpi.com This could be a powerful method for generating complex chiral analogues from a pyridine-containing precursor.
Table 3: Stereoselective Synthesis Strategies for Analogues
| Approach | Key Step | Example Reaction | Catalyst/Reagent |
|---|---|---|---|
| Chiral Pool Synthesis | Amide Coupling | Coupling of 3-amino-4-methylbenzoic acid with a chiral pyridinyl acetic acid derivative | Standard peptide coupling reagents (e.g., DCC, EDC) |
| Catalytic Asymmetric Synthesis | Asymmetric Reduction | Reduction of a prochiral keto-amide analogue | Chiral Ru- or Rh-based catalysts; enzymes (KREDs) d-nb.info |
| Catalytic Asymmetric Synthesis | Asymmetric Conjugate Addition | Addition of a Grignard reagent to an alkenylpyridine analogue | Copper-chiral diphosphine ligand catalyst nih.gov |
| Catalytic Asymmetric Synthesis | Stereoselective Dearomatization | Nucleophilic addition to a pyridinium (B92312) salt analogue | Chiral organocatalyst or metal complex mdpi.com |
A comprehensive search of publicly available scientific literature and databases has revealed no specific data on the in vitro biological activity of the compound This compound .
Therefore, it is not possible to provide the detailed biological evaluation and pre-clinical profiling information as requested in the specified outline. The required data for the following sections is not present in the accessible literature:
Biological Evaluation and Pre Clinical Profiling of 4 Methyl 3 2 Pyridin 4 Yl Acetamido Benzoic Acid
In Vitro Biological Activity Assessment
Cellular Assays for Biological Response, including:
Cell Proliferation and Viability
Apoptosis Induction and Cell Cycle Modulation
Modulation of Intracellular Signaling Pathways
There is no available research detailing enzyme inhibition constants (e.g., IC₅₀ or Kᵢ), receptor binding affinities, or data from cellular assays such as cell viability studies, apoptosis induction, or Western blot analyses for this specific compound.
It is important to distinguish the requested compound from a similarly named molecule, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid . This distinct compound is documented as an intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib. However, the biological activity of this intermediate is not interchangeable with or representative of the specifically requested compound, "4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid."
Without dedicated research and published data, any discussion of the biological or pre-clinical profile of This compound would be speculative.
Cytokine and Inflammatory Mediator Production Studies
Comprehensive searches for scientific literature and preclinical data concerning the effect of this compound on cytokine and inflammatory mediator production did not yield specific results for this compound. While research exists for structurally related molecules, no dedicated studies detailing the impact of this particular chemical entity on the production of cytokines such as interleukins (e.g., IL-6, IL-1β), tumor necrosis factor-alpha (TNF-α), or other inflammatory mediators like prostaglandins and leukotrienes in cellular models were identified.
Gene Expression Profiling in Cellular Models
There is currently no publicly available research detailing gene expression profiling of cellular models treated with this compound. Studies that would analyze the global changes in gene transcription to identify pathways and biological processes modulated by this specific compound have not been reported in the searched scientific databases.
High-Throughput Screening (HTS) and Hit Validation
Information regarding the inclusion of this compound in high-throughput screening campaigns is not available in the public domain. Consequently, there are no reports of this compound being identified as a "hit" in any screening assay, and therefore no subsequent hit validation data are available.
In Vivo Efficacy Studies in Non-Human Models
Pharmacological Activity in Animal Models of Disease (e.g., Rodent Models of Cancer, Inflammation)
No in vivo efficacy studies for this compound in established animal models of disease, such as rodent models of cancer or inflammation, have been published in the available scientific literature. Therefore, its potential pharmacological activity in a living organism has not been characterized.
Dose-Response Relationships in Pre-clinical Models
As there are no reported in vivo studies for this compound, data on its dose-response relationship in any pre-clinical animal models are not available. The determination of efficacy at varying concentrations of this compound has not been documented.
Longitudinal Studies on Disease Progression Markers
In the absence of any in vivo efficacy studies, there are no longitudinal studies investigating the effect of this compound on disease progression markers over time in any animal models.
Biomarker Analysis in Animal Tissues and Fluids
No information available.
Pre-clinical Pharmacokinetic (PK) Evaluation in Animal Models
No information available.
Absorption and Distribution Studies (e.g., Tissue Distribution)
No information available.
Metabolism Profiling in Animal Species (e.g., Metabolite Identification, Metabolic Stability)
No information available.
Excretion Pathways
No information available.
Bioavailability and Clearance in Pre-clinical Species
No information available.
Mechanistic Investigations of 4 Methyl 3 2 Pyridin 4 Yl Acetamido Benzoic Acid
Molecular Mechanisms of Action Elucidation4.2.1. Detailed Enzyme Kinetics and Inhibition MechanismsThere is no available data on the enzymatic activity of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid. Therefore, details on enzyme kinetics, such as the determination of inhibition constants (Kᵢ) or the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), cannot be provided.
Conformational Changes Induced in Target Proteins
Currently, there is a lack of publicly available scientific literature detailing the specific conformational changes induced in target proteins upon binding of this compound. While crystallographic studies have been conducted on structurally related compounds, providing insights into their molecular geometry, such data is absent for this specific molecule in complex with a biological target.
For instance, studies on the related compound (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid reveal a V-shaped conformation with a significant dihedral angle between its benzene (B151609) and pyridine (B92270) rings. nih.gov This inherent flexibility in similar molecular scaffolds suggests that this compound may also adopt different conformations upon interaction with a protein's binding pocket. The nature of these changes, including induced-fit models or stabilization of particular protein conformations, remains a subject for future investigation.
Interactive Data Table: Crystallographic Data of a Structurally Related Compound
| Parameter | Value |
| Compound Name | (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Conformation | V-shaped |
| Dihedral Angle (Benzene-Pyridine) | 59.69 (3)° |
| Crystal System Feature | O—H⋯N hydrogen bonds forming zigzag chains |
Cellular Mechanisms of Action
Detailed experimental studies on the cellular mechanisms of action for this compound have not been reported in the available scientific literature. The subsequent sections outline areas where research would be necessary to elucidate its cellular effects.
Subcellular Localization Studies
There is no published data available from subcellular localization studies for this compound. To understand its cellular function, it would be crucial to determine its distribution within different cellular compartments, such as the nucleus, cytoplasm, mitochondria, or endoplasmic reticulum. Techniques like fluorescence microscopy using a labeled version of the compound or cell fractionation followed by analytical quantification would be required to gather these insights.
Autophagy and Lysosomal Pathway Modulation
The effect of this compound on autophagy and lysosomal pathways is currently unknown. Research in this area would involve assessing markers of autophagic flux, such as the conversion of LC3-I to LC3-II, and the activity of lysosomal enzymes. Such studies would clarify whether this compound acts as an inducer or inhibitor of these critical cellular degradation pathways.
Advanced Analytical Methodologies for Research on 4 Methyl 3 2 Pyridin 4 Yl Acetamido Benzoic Acid
Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., preparative HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity analysis of newly synthesized compounds. For 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid, preparative HPLC is employed to isolate the compound from residual starting materials, byproducts, and other impurities, yielding a high-purity sample required for subsequent biological and analytical studies.
The development of a preparative HPLC method involves the systematic optimization of several parameters to achieve efficient separation. A reverse-phase approach is typically suitable for a molecule with its combination of aromatic and polar functional groups. The method's scalability allows for the purification of material from milligram to gram quantities, which is crucial for advancing a compound through the research pipeline. Purity assessment of the collected fractions is subsequently performed using analytical HPLC with a photodiode array (PDA) detector to confirm the absence of impurities.
Table 1: Example Parameters for Preparative HPLC Purification
| Parameter | Condition | Purpose |
| Column | C18, 10 µm, 250 x 21.2 mm | Stationary phase for reverse-phase separation of medium-polarity compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure protonation of the carboxylic acid and pyridine (B92270) nitrogen for consistent retention. |
| Mobile Phase B | Acetonitrile | Organic solvent to elute the compound from the C18 column. |
| Gradient | 5% to 95% B over 30 minutes | A changing solvent composition to effectively separate impurities and elute the target compound with good peak shape. |
| Flow Rate | 20 mL/min | Appropriate for the column dimension to ensure efficient separation without excessive pressure. |
| Detection | UV at 254 nm | Aromatic rings in the molecule provide strong UV absorbance for peak detection and fractionation. |
| Injection Volume | 1-5 mL | Dependent on sample concentration and solubility in the mobile phase. |
Spectroscopic Methods for Structural Elucidation of Metabolites or Derivatives (e.g., high-resolution MS, advanced NMR techniques)
Understanding how a compound is metabolized is critical in drug discovery. The structural elucidation of metabolites or synthetic derivatives of this compound requires sophisticated spectroscopic techniques.
High-Resolution Mass Spectrometry (HRMS) , particularly when coupled with liquid chromatography (LC-Q-TOF MS), is a powerful tool for metabolite identification. researchgate.netnih.gov It provides highly accurate mass measurements (typically < 5 ppm error), which allows for the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information based on the fragmentation patterns, which can be compared to the parent compound to pinpoint the site of metabolic modification. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) techniques are used to provide definitive structural confirmation. While HRMS can suggest a structure, NMR provides unambiguous evidence of atomic connectivity and stereochemistry. For metabolites that can be isolated in sufficient quantity (micrograms to milligrams), a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is used to map out the complete covalent structure and identify the exact position of metabolic changes, such as hydroxylation on one of the aromatic rings or N-oxidation of the pyridine moiety.
Table 2: Potential Metabolites and Spectroscopic Signatures
| Potential Metabolic Reaction | Metabolite Structure | Expected Mass Change (Da) | Key Spectroscopic Evidence |
| Aromatic Hydroxylation | Hydroxyl group added to the benzoic acid or pyridine ring | +15.9949 | HRMS: Addition of one oxygen atom. NMR: Appearance of a new aromatic proton signal and changes in the splitting patterns of adjacent protons. |
| N-Oxidation | Oxygen atom added to the pyridine nitrogen | +15.9949 | HRMS: Addition of one oxygen atom. MS/MS: Characteristic neutral loss of 16 Da. NMR: Downfield shift of pyridine proton signals. |
| Glucuronidation | Glucuronic acid conjugated to the carboxylic acid | +176.0321 | HRMS: Addition of C₆H₈O₆. MS/MS: Characteristic fragment ion at m/z 177. |
| Amide Hydrolysis | Cleavage of the amide bond | -144.0681 | HRMS: Detection of 4-methyl-3-aminobenzoic acid and pyridin-4-ylacetic acid fragments. |
Quantitative Analysis of this compound in Biological Matrices (e.g., animal plasma, tissues for PK studies)
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. bioivt.com These studies require a robust and sensitive analytical method to quantify the concentration of this compound in biological matrices like plasma and tissue homogenates over time.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed. mdpi.com A method for the title compound would typically involve sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes background noise and allows for accurate quantification, often to the picogram per milliliter (pg/mL) level.
Table 3: Typical Parameters for an LC-MS/MS Bioanalytical Method
| Parameter | Condition | Purpose |
| Sample Preparation | Protein precipitation with acetonitrile containing an internal standard | A simple and effective way to remove the bulk of matrix proteins that interfere with analysis. |
| LC Column | C18, 1.8 µm, 50 x 2.1 mm | A shorter column with smaller particles allows for rapid analysis times suitable for high-throughput PK studies. |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile | Provides good chromatographic separation from endogenous matrix components. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic pyridine nitrogen and amide group are readily protonated. |
| MS/MS Transition (MRM) | e.g., m/z 284.1 → m/z 121.1 (Hypothetical) | Precursor ion (M+H)⁺ → Product ion (from pyridinylmethyl fragment). This specific transition provides high selectivity for quantification. |
| Internal Standard | A stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₁) | Used to correct for variations in sample processing and instrument response, ensuring high accuracy and precision. |
Crystallographic Analysis of Co-crystals with Biological Targets
To understand how a compound exerts its biological effect, it is crucial to visualize its interaction with its protein target. X-ray crystallography provides an atomic-level three-dimensional structure of a compound bound to its target, revealing the precise binding mode and key intermolecular interactions.
The process involves obtaining a high-purity, stable co-crystal of this compound in complex with its biological target (e.g., an enzyme or receptor). This is often the most challenging step, requiring extensive screening of crystallization conditions. Once suitable crystals are grown, they are exposed to a focused beam of X-rays. The resulting diffraction pattern is measured and used to calculate an electron density map, into which the molecular models of the protein and the bound ligand are fitted. The final structure reveals critical information about hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, which is invaluable for structure-based drug design and optimization. nih.govnih.gov
Table 4: Illustrative Crystallographic Data for a Ligand-Protein Co-crystal Complex
| Parameter | Example Value | Description |
| PDB Code | N/A | Unique identifier in the Protein Data Bank for the deposited structure. |
| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (Å) | a=50.2, b=85.1, c=120.5 | The dimensions of the basic repeating unit of the crystal. |
| Resolution (Å) | 2.1 | A measure of the level of detail resolved in the crystal structure; lower numbers are better. |
| R-work / R-free | 0.19 / 0.23 | Statistical measures of the agreement between the crystallographic model and the experimental diffraction data. |
| Key Interactions | Hydrogen bond from carboxylic acid to Arg152; Pi-stacking between pyridine ring and Phe280 | Specific, non-covalent interactions identified between the compound and amino acid residues in the target's binding site. |
Future Research Directions and Therapeutic Potential of 4 Methyl 3 2 Pyridin 4 Yl Acetamido Benzoic Acid
Role as a Lead Compound for Development in Specific Disease Areas (e.g., Oncology, Inflammation, Infectious Diseases)
The chemical scaffold of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid, featuring a substituted benzoic acid core with a pyridinyl acetamido side chain, presents a promising starting point for drug discovery in several key therapeutic areas. Benzoic acid derivatives and compounds containing pyridine (B92270) rings are prevalent in a multitude of biologically active molecules, suggesting a high potential for this compound to serve as a lead for further development.
Oncology: The structural similarities to known anticancer agents, such as intermediates in the synthesis of tyrosine kinase inhibitors like Nilotinib, highlight its potential in oncology. chemicalbook.commolkem.com Research on similar benzoic acid derivatives has shown inhibition of cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDACs). nih.gov For instance, certain benzoic acid derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov The pyridinyl moiety is also a key feature in many kinase inhibitors, suggesting that this compound could be investigated as a potential inhibitor of signaling pathways crucial for cancer cell proliferation and survival.
Inflammation: Benzoic acid derivatives have been explored for their anti-inflammatory properties. nih.govmdpi.comresearchgate.net The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have shown analgesic and anti-inflammatory effects, with computational studies suggesting good binding affinity to cyclooxygenase-2 (COX-2) receptors. nih.govmdpi.com The anti-inflammatory potential of this compound could be evaluated in preclinical models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Infectious Diseases: The pyridine ring is a common feature in many antimicrobial agents. The potential of this compound as a lead compound for infectious diseases could be explored through screening against a panel of pathogenic bacteria and fungi. For example, some sulfonamidobenzoic acid derivatives have been synthesized and evaluated for their antiviral properties against enteroviruses. mdpi.com Furthermore, certain acetamide (B32628) derivatives have demonstrated antifungal activity. researchgate.net
A hypothetical screening cascade for this compound could yield the following initial results:
| Assay | Target/Organism | Result (IC50/MIC) |
| Oncology | Breast Cancer Cell Line (MCF-7) | 15 µM |
| Colon Cancer Cell Line (HCT116) | 25 µM | |
| Inflammation | COX-2 Inhibition Assay | 10 µM |
| LPS-stimulated Macrophage Assay (Nitric Oxide Production) | 20 µM | |
| Infectious Diseases | Staphylococcus aureus | > 100 µg/mL |
| Escherichia coli | > 100 µg/mL | |
| Candida albicans | 50 µg/mL |
Strategies for Enhancing Selectivity and Potency
Once initial biological activity is established, several medicinal chemistry strategies can be employed to enhance the selectivity and potency of this compound.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical structure is crucial. This would involve synthesizing a library of analogues by modifying different parts of the molecule:
Benzoic Acid Ring: Modifications to the methyl and acetamido substituents could influence binding affinity and selectivity. For example, altering the position of the methyl group or replacing it with other functional groups could be explored.
Pyridinyl Ring: The position of the nitrogen atom in the pyridine ring could be altered, or the ring could be substituted with various groups to improve target engagement.
Linker: The acetamido linker could be modified in terms of length and rigidity to optimize the orientation of the pyridinyl and benzoic acid moieties within the target's binding site.
Computational Modeling: Molecular docking and dynamics simulations can provide insights into the binding mode of the lead compound with its biological target. This information can guide the rational design of more potent and selective analogues.
A hypothetical SAR table for a series of analogues could look like this:
| Compound | R1 (Benzoic Acid) | R2 (Pyridine) | Potency (IC50) | Selectivity |
| Lead Compound | 4-Methyl | 4-pyridinyl | 15 µM | 1 (baseline) |
| Analogue 1 | 4-Chloro | 4-pyridinyl | 10 µM | 1.5x |
| Analogue 2 | 4-Methoxy | 4-pyridinyl | 20 µM | 0.8x |
| Analogue 3 | 4-Methyl | 3-pyridinyl | 5 µM | 3x |
| Analogue 4 | 4-Methyl | 2-pyridinyl | 12 µM | 1.2x |
Development of Prodrug Strategies for Improved Pharmacokinetics in Pre-clinical Studies
Lead compounds often exhibit suboptimal pharmacokinetic properties, such as poor solubility or rapid metabolism, which can limit their in vivo efficacy. Prodrug strategies can be employed to overcome these limitations. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. nih.govnih.gov
For this compound, the carboxylic acid group is a prime candidate for prodrug modification. Esterification of the carboxylic acid to form a more lipophilic ester prodrug could enhance oral absorption. researchgate.net For example, a medoxomil ester could be synthesized, which is known to be readily cleaved by esterases in the body to release the active carboxylic acid. nih.gov
A comparative pharmacokinetic study in a preclinical model (e.g., rats) could be conducted to evaluate the prodrug strategy:
| Compound | Administration | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) |
| Parent Compound | Oral | 10 | 200 | 2 |
| Prodrug (Ester) | Oral | 45 | 800 | 1 |
Combination Therapy Research in Pre-clinical Models
In many diseases, particularly cancer, combination therapy has become the standard of care. clinicaltrials.gov Combining drugs with different mechanisms of action can lead to synergistic effects, overcome drug resistance, and reduce toxicity by allowing for lower doses of each agent.
If this compound is developed as an anticancer agent, it could be tested in combination with existing chemotherapeutic agents or targeted therapies. For instance, if the compound is found to inhibit a specific kinase, it could be combined with a cytotoxic agent to target cancer cells through two different pathways. nih.gov Preclinical studies in animal models of cancer would be necessary to evaluate the efficacy and safety of such combinations. nih.gov
Exploration of Novel Therapeutic Applications Beyond Current Indications
The chemical scaffold of this compound may possess biological activities in therapeutic areas beyond oncology, inflammation, and infectious diseases. High-throughput screening against a broad range of biological targets could uncover novel applications. For instance, c-Abl inhibitors, which share some structural features with the compound , have been investigated for their neuroprotective effects in models of Parkinson's disease. nih.gov Therefore, exploring the potential of this compound in neurodegenerative diseases could be a fruitful area of research.
Challenges and Opportunities in Translating Pre-clinical Findings
The translation of promising preclinical findings into successful clinical therapies is a major challenge in drug development. nih.gov Many compounds that show efficacy in preclinical models fail in clinical trials due to lack of efficacy or unforeseen toxicity in humans. nih.gov
Challenges:
Predictive Value of Preclinical Models: Animal models may not always accurately recapitulate human disease. nih.gov
Toxicity: Unforeseen toxicity is a common reason for clinical trial failure. nih.gov
Pharmacokinetics: Differences in drug metabolism between animals and humans can lead to different pharmacokinetic profiles.
Opportunities:
Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to the drug can improve the success rate of clinical trials.
Advanced Preclinical Models: The use of more sophisticated preclinical models, such as patient-derived xenografts in oncology, can improve the predictive value of preclinical studies.
Collaborative Research: Collaboration between academic institutions and pharmaceutical companies can help to bridge the gap between basic research and clinical development. nih.gov
Q & A
Q. What are the recommended synthetic routes for 4-methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid, and how can reaction progress be monitored?
Methodological Answer: The synthesis typically involves a multi-step process:
Condensation : React 3-amino-4-methylbenzoic acid with 2-(pyridin-4-yl)acetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate intermediates.
Final Hydrolysis : If ester intermediates are formed, hydrolyze with NaOH (1M) in methanol/water (1:1) at 60°C for 4 hours.
Q. Monitoring :
- TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) for intermediate steps.
- HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%) of the final product .
Q. How can structural integrity be validated after synthesis?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridyl protons), δ 2.4 ppm (methyl group), and δ 12.5 ppm (carboxylic acid proton).
- 13C NMR : Confirm carbonyl carbons (amide at ~170 ppm, carboxylic acid at ~175 ppm) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 315.1 (calculated for C₁₆H₁₅N₂O₃) .
- X-ray Crystallography : Co-crystallize with anthranilic acid derivatives to resolve ambiguities in hydrogen bonding (e.g., N–H···O interactions) .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to optimize biological activity?
Methodological Answer:
- Scaffold Modification :
- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to predict interactions with kinases or GPCRs. Validate via in vitro assays (IC₅₀ measurements) .
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Standardization :
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target inhibition .
- Control for pH sensitivity of the carboxylic acid group (test at pH 6.5 and 7.4 to mimic physiological conditions).
- Data Normalization :
- Compare results against a reference inhibitor (e.g., staurosporine for kinase assays).
- Adjust for batch-to-batch purity variations via HPLC quantification before testing .
Q. What analytical techniques are critical for studying its co-crystallization with biological targets?
Methodological Answer:
- X-ray Crystallography :
- Soak protein crystals (e.g., kinase domains) in 10 mM compound solution (10% DMSO in buffer).
- Resolve structures at ≤2.0 Å resolution to identify key interactions (e.g., hydrogen bonds between the amide group and Asp86) .
- Thermal Shift Assay (TSA) : Monitor ΔTm (melting temperature shift) to validate binding-induced protein stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
